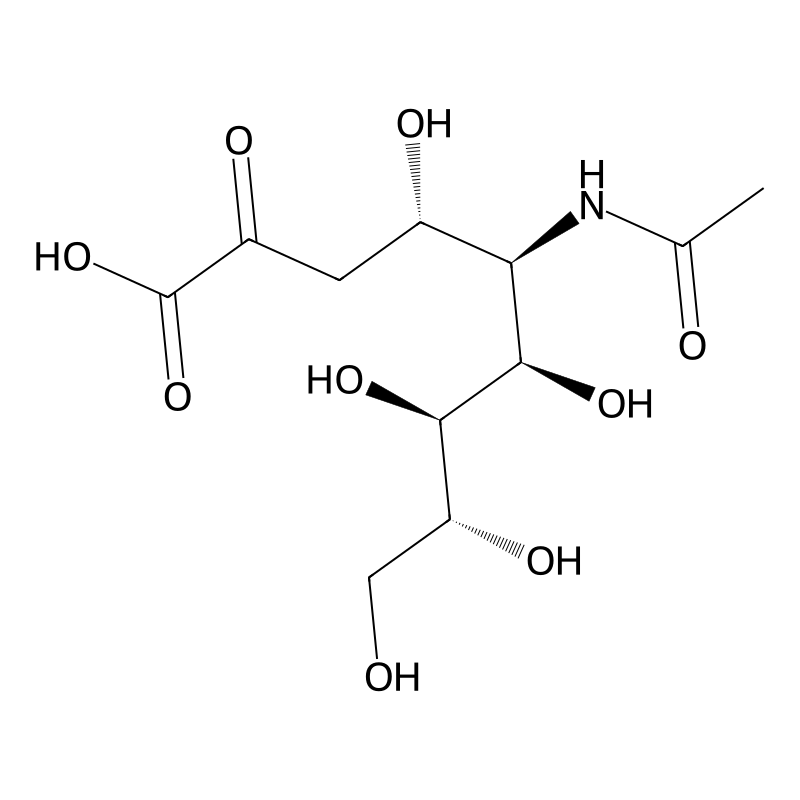

N-acetyl-beta-neuraminic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

5-N-Acetyl-beta-D-neuraminic acid, also known as N-acetylneuraminic acid (Neu5Ac) or sialic acid, is a naturally occurring sugar molecule found in many biological processes []. Scientific research on Neu5Ac focuses on its various roles in health and disease, with particular interest in its function as an epitope (cellular recognition site) and its contributions to:

Cellular Recognition and Communication

Neu5Ac plays a crucial role in cell-to-cell interactions by decorating the surface of cells in the form of glycoproteins and glycolipids []. The specific patterns of Neu5Ac on a cell's surface act as identification tags, allowing cells to recognize each other and communicate. This recognition process is essential for various biological functions, including embryonic development, immune response, and tumor metastasis [].

Bacterial and Viral Infections

Research suggests that Neu5Ac can be a target for some pathogens. Bacteria and viruses can bind to sialic acid residues on host cells to gain entry and establish infection []. Understanding how Neu5Ac contributes to these processes can aid in developing new therapeutic strategies against infectious diseases.

Tumor Metastasis

Altered expression of Neu5Ac has been linked to cancer progression. Tumor cells often exhibit changes in their sialic acid patterns, which can contribute to their ability to invade surrounding tissues and metastasize []. Research on Neu5Ac in cancer focuses on its potential as a biomarker for diagnosis and prognosis, as well as a target for anti-cancer therapies.

Neu5Ac Derivatives as Pharmaceuticals

Due to its diverse biological functions, Neu5Ac holds promise for the development of novel therapeutic agents. Zanamivir (Relenza), a drug used to treat influenza, is a derivative of Neu5Ac that targets the sialidase enzyme on the influenza virus, preventing its entry into host cells []. This example highlights the potential of manipulating Neu5Ac for therapeutic purposes.

N-acetyl-beta-neuraminic acid, commonly referred to as N-acetylneuraminic acid, is a prominent member of the sialic acid family, characterized by its role as a crucial component in various biological systems. This compound is an N-acyl derivative of neuraminic acid and is primarily found in the glycoproteins and glycolipids of mammalian cells, including humans. Its chemical formula is C₁₁H₁₉N₁O₉, with a molecular weight of approximately 309.27 g/mol . N-acetyl-beta-neuraminic acid is negatively charged at physiological pH and plays significant roles in cellular interactions and signaling pathways.

Neu5Ac plays a multifaceted role in biological systems. Here are some key aspects of its mechanism of action:

- Cell-cell Recognition: The sugar structure of Neu5Ac acts as a recognition signal on cell surfaces, allowing cells to distinguish between self and non-self and facilitating interactions with other cells [].

- Regulation of Immune Response: Neu5Ac on cell surfaces can modulate the immune response by interacting with immune cells and regulating their activation.

- Cell Signaling: Neu5Ac can be involved in cell signaling pathways by influencing protein-protein interactions and receptor activation.

The synthesis of N-acetyl-beta-neuraminic acid involves several enzymatic reactions. One key reaction is catalyzed by N-acetylneuraminic acid lyase, which facilitates the reversible aldol condensation between pyruvate and N-acetyl-D-mannosamine . This reaction proceeds through a Schiff base intermediate and follows a Bi-Uni ordered mechanism where pyruvate binds first to the enzyme before N-acetyl-D-mannosamine . The reaction can be summarized as follows:

- Pyruvate binds to the enzyme, forming a Schiff base.

- N-acetyl-D-mannosamine then binds.

- Aldol addition occurs, producing Schiff base-bound N-acetyl-beta-neuraminic acid.

- Hydrolysis releases the product.

N-acetyl-beta-neuraminic acid exhibits various biological activities. It serves as a receptor for several viruses, including influenza, facilitating their attachment to host cells via hemagglutinin proteins . Additionally, it plays a vital role in cellular recognition processes, influencing immune responses and pathogen interactions. Neu5Ac is also involved in preventing infections by forming protective mucus layers in mucous membranes .

In bacterial biology, this compound can act as a nutrient source for certain pathogens, providing both carbon and nitrogen . Some bacteria have evolved mechanisms to utilize N-acetyl-beta-neuraminic acid from their environment through specialized transport systems.

The synthesis of N-acetyl-beta-neuraminic acid can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as N-acetylneuraminic acid lyase for the aldol condensation reaction between pyruvate and N-acetyl-D-mannosamine .

- Chemical Synthesis: Various chemical methods can be employed to derive this compound from simpler carbohydrates through acylation reactions.

N-acetyl-beta-neuraminic acid has diverse applications:

- Medical Use: It is used in therapeutic formulations for conditions like distal myopathy with rimmed vacuoles .

- Vaccine Development: Its role in viral attachment makes it a target for vaccine research against influenza and other viral infections .

- Biotechnology: The compound is utilized in various biotechnological applications due to its properties as a cell recognition molecule.

Research has shown that N-acetyl-beta-neuraminic acid interacts with various proteins and pathogens. It acts as an epitope for viral proteins, enhancing the understanding of viral pathogenesis and immune evasion strategies . Studies focusing on its binding affinity with hemagglutinin proteins have elucidated mechanisms of viral entry into host cells.

N-acetyl-beta-neuraminic acid shares structural similarities with other sialic acids but has distinct features that set it apart:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Glycolylneuraminic Acid | Contains a glycolyl group instead of an acetyl group | More prevalent in non-human mammals; less common in humans |

| KDN (2-Keto-3-deoxy-D-glycero-D-galacto-nononic Acid) | Lacks the acetyl group present in N-acetyl-beta-neuraminic acid | Found in specific bacterial polysaccharides |

| Sialyllactose | A disaccharide containing sialic acid | Functions primarily as an oligosaccharide in human milk |

| N-Acetylneuraminate Monooxygenase | Enzyme involved in the metabolism of sialic acids | Catalyzes oxidative reactions involving sialic acids |

N-acetyl-beta-neuraminic acid's unique structure allows it to participate effectively in biological recognition processes and interactions that are essential for both health and disease states. Its widespread presence across different biological systems underscores its importance in various biochemical pathways.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Toluidine_blue

Use Classification

General Manufacturing Information

Dates

2: Jahan M, Wynn PC, Wang B. Molecular characterization of the level of sialic acids N-acetylneuraminic acid, N-glycolylneuraminic acid, and ketodeoxynonulosonic acid in porcine milk during lactation. J Dairy Sci. 2016 Jul 13. pii: S0022-0302(16)30439-8. doi: 10.3168/jds.2016-11187. [Epub ahead of print] PubMed PMID: 27423948.

3: Dong R, Li F, Qin S, Wang Y, Si Y, Xu X, Tian H, Zhai L, Zhang G, Li Y, Zhou Y, Zhang Y, Zhang N, Guo S. Dataset on inflammatory proteins expressions and sialic acid levels in apolipoprotein E-deficient mice with administration of N-acetylneuraminic acid and/or quercetin. Data Brief. 2016 Jun 22;8:613-7. doi: 10.1016/j.dib.2016.06.020. eCollection 2016 Sep. PubMed PMID: 27419199; PubMed Central PMCID: PMC4936502.

4: Kim DJ, Kang MJ, Choi JA, Na DS, Kim JB, Na CS, Park JH. Anti-Helicobacter pylori activity of crude N-acetylneuraminic acid isolated from glycomacropeptide of whey. Lab Anim Res. 2016 Jun;32(2):99-104. doi: 10.5625/lar.2016.32.2.99. Epub 2016 Jun 24. PubMed PMID: 27382378; PubMed Central PMCID: PMC4931043.

5: Guo S, Tian H, Dong R, Yang N, Zhang Y, Yao S, Li Y, Zhou Y, Si Y, Qin S. Exogenous supplement of N-acetylneuraminic acid ameliorates atherosclerosis in apolipoprotein E-deficient mice. Atherosclerosis. 2016 Aug;251:183-91. doi: 10.1016/j.atherosclerosis.2016.05.032. Epub 2016 May 19. PubMed PMID: 27344369.

6: Sakai R, Esaki Y, Hasuwa H, Ikawa M, Lo P, Matsuura R, Nakahata K, Zenitani M, Asada M, Maeda A, Eguchi H, Okuyama H, Miyagawa S. Knockout of Cytidine Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc) Hydroxylase From Porcine Endothelial Cells by a CRISPR System. Transplant Proc. 2016 May;48(4):1320-2. doi: 10.1016/j.transproceed.2015.10.065. PubMed PMID: 27320613.

7: Song KH, Kwak CH, Jin UH, Ha SH, Park JY, Abekura F, Chang YC, Cho SH, Lee K, Chung TW, Ha KT, Lee YC, Kim CH. Housekeeping promoter 5'pcmah-2 of pig CMP-N-acetylneuraminic acid hydroxylase gene for NeuGc expression. Glycoconj J. 2016 May 17. [Epub ahead of print] PubMed PMID: 27188588.

8: Hinneburg H, Hofmann J, Struwe WB, Thader A, Altmann F, Varón Silva D, Seeberger PH, Pagel K, Kolarich D. Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry. Chem Commun (Camb). 2016 Mar 21;52(23):4381-4. doi: 10.1039/c6cc01114d. PubMed PMID: 26926577.

9: Williams JT, Corcilius L, Kiefel MJ, Payne RJ. Total Synthesis of Native 5,7-Diacetylpseudaminic Acid from N-Acetylneuraminic Acid. J Org Chem. 2016 Mar 18;81(6):2607-11. doi: 10.1021/acs.joc.5b02754. Epub 2016 Mar 3. PubMed PMID: 26907566.

10: Chuanxiang W, Lian X, Lijie L, Fengli Q, Zhiwei S, Xianen Z, Jinmao Y. A sensitive and efficient method for determination of N-acetylhexosamines and N-acetylneuraminic acid in breast milk and milk-based products by high-performance liquid chromatography via UV detection and mass spectrometry identification. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:14-23. doi: 10.1016/j.jchromb.2015.12.032. Epub 2015 Dec 23. PubMed PMID: 26751589.

11: Yida Z, Imam MU, Ismail M, Ismail N, Azmi NH, Wong W, Altine Adamu H, Md Zamri ND, Ideris A, Abdullah MA. N-Acetylneuraminic Acid Supplementation Prevents High Fat Diet-Induced Insulin Resistance in Rats through Transcriptional and Nontranscriptional Mechanisms. Biomed Res Int. 2015;2015:602313. doi: 10.1155/2015/602313. Epub 2015 Nov 25. PubMed PMID: 26688813; PubMed Central PMCID: PMC4673348.

12: Yida Z, Imam MU, Ismail M, Wong W, Abdullah MA, Ideris A, Ismail N. N-Acetylneuraminic acid attenuates hypercoagulation on high fat diet-induced hyperlipidemic rats. Food Nutr Res. 2015 Dec 4;59:29046. doi: 10.3402/fnr.v59.29046. eCollection 2015. PubMed PMID: 26642300; PubMed Central PMCID: PMC4671315.

13: Yida Z, Imam MU, Ismail M, Ismail N, Ideris A, Abdullah MA. High fat diet-induced inflammation and oxidative stress are attenuated by N-acetylneuraminic acid in rats. J Biomed Sci. 2015 Oct 24;22:96. doi: 10.1186/s12929-015-0211-6. PubMed PMID: 26498218; PubMed Central PMCID: PMC4619312.

14: Takahashi T, Kawagishi S, Funahashi H, Hayashi N, Suzuki T. Production and Purification of Secretory Simian Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase Using Baculovirus-Protein Expression System. Biol Pharm Bull. 2015;38(8):1220-6. doi: 10.1248/bpb.b15-00299. PubMed PMID: 26235586.

15: Miyagawa S, Matsunari H, Watanabe M, Nakano K, Umeyama K, Sakai R, Takayanagi S, Takeishi T, Fukuda T, Yashima S, Maeda A, Eguchi H, Okuyama H, Nagaya M, Nagashima H. Generation of α1,3-galactosyltransferase and cytidine monophospho-N-acetylneuraminic acid hydroxylase gene double-knockout pigs. J Reprod Dev. 2015;61(5):449-57. doi: 10.1262/jrd.2015-058. Epub 2015 Jul 26. PubMed PMID: 26227017; PubMed Central PMCID: PMC4623151.

16: Shi Y, Xu X, Fang M, Zhang M, Li Y, Gillespie B, Yorke S, Yang N, McKew JC, Gahl WA, Huizing M, Carrillo-Carrasco N, Wang AQ. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 1;1000:105-11. doi: 10.1016/j.jchromb.2015.07.018. Epub 2015 Jul 17. PubMed PMID: 26218770; PubMed Central PMCID: PMC4544686.

17: Pascolutti M, Madge PD, Thomson RJ, von Itzstein M. Access to 3-O-Functionalized N-Acetylneuraminic Acid Scaffolds. J Org Chem. 2015 Aug 7;80(15):7746-51. doi: 10.1021/acs.joc.5b00992. Epub 2015 Jul 14. PubMed PMID: 26118975.

18: Taguchi R, Minami A, Matsuda Y, Takahashi T, Otsubo T, Ikeda K, Suzuki T. Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection. PLoS One. 2015 Jun 22;10(6):e0131061. doi: 10.1371/journal.pone.0131061. eCollection 2015. PubMed PMID: 26098915; PubMed Central PMCID: PMC4476740.

19: Ji W, Sun W, Feng J, Song T, Zhang D, Ouyang P, Gu Z, Xie J. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. Sci Rep. 2015 Mar 23;5:9341. doi: 10.1038/srep09341. PubMed PMID: 25799411.

20: Colombo R, Anastasia M, Rota P, Allevi P. Correction: The first synthesis of N-acetylneuraminic acid 1,7-lactone. Chem Commun (Camb). 2015 Mar 18;51(22):4719. doi: 10.1039/c5cc90091c. PubMed PMID: 25689612.